![molecular formula C16H15N3O2 B2762620 1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione CAS No. 956371-16-7](/img/structure/B2762620.png)
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione
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Overview
Description
“1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C16H15N3O2 . It is part of the pyrrolidine-2,5-dione family, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The structure also includes two phenyl groups and a hydrazino group . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione” include a predicted boiling point of 418.5±38.0 °C, a predicted density of 1.31±0.1 g/cm3, and a predicted pKa of 3.56±0.20 .Scientific Research Applications
C16H15N3O2\mathrm{C_{16}H_{15}N_3O_2}C16H15N3O2
and a molecular weight of 281.31 g/mol . Here are six unique applications:Drug Discovery and Medicinal Chemistry
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione serves as a scaffold for designing novel drugs. Researchers explore its potential in drug discovery due to its structural versatility. By modifying specific functional groups, scientists can create derivatives with improved pharmacological properties. For instance, the compound’s core structure can be optimized to target specific receptors or enzymes involved in disease pathways .
Anti-Inflammatory Agents
The compound’s hydrazine moiety suggests potential anti-inflammatory activity. Researchers investigate its effects on inflammatory pathways, such as inhibiting pro-inflammatory cytokines or modulating immune responses. Understanding its mechanism of action may lead to the development of new anti-inflammatory drugs .
Anticancer Agents
Given its aromatic and hydrazine components, 1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione could exhibit cytotoxic effects against cancer cells. Studies explore its impact on cell viability, apoptosis, and cell cycle regulation. Researchers aim to identify derivatives with selective anticancer activity while minimizing toxicity to healthy cells .
Photodynamic Therapy (PDT)
Pyrrolidine derivatives have been investigated for their potential in PDT—a cancer treatment that uses light-activated compounds to destroy tumor cells. Researchers explore whether 1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione can act as a photosensitizer, enhancing the effectiveness of PDT by generating reactive oxygen species upon light exposure .
Organic Synthesis
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione serves as a building block in organic synthesis. Chemists utilize its reactivity to create more complex molecules. For example, it can participate in cyclization reactions, forming heterocyclic compounds with diverse applications in materials science, pharmaceuticals, and agrochemicals .
Coordination Chemistry
The hydrazine group in this compound allows it to coordinate with metal ions. Researchers explore its complexation behavior with various transition metals. These complexes may find applications in catalysis, sensors, or as potential therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
1-phenyl-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-14(18-17-12-7-3-1-4-8-12)16(21)19(15)13-9-5-2-6-10-13/h1-10,14,17-18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYALHRNUPPOXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-phenylhydrazino)pyrrolidine-2,5-dione |
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